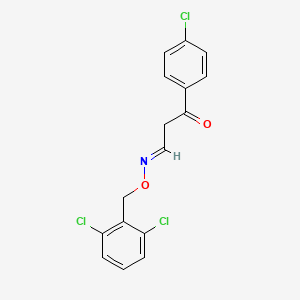

3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

Description

Properties

IUPAC Name |

(3E)-1-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3NO2/c17-12-6-4-11(5-7-12)16(21)8-9-20-22-10-13-14(18)2-1-3-15(13)19/h1-7,9H,8,10H2/b20-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTPFAANEKPIFI-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CON=CCC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CO/N=C/CC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime typically involves the reaction of 3-(4-chlorophenyl)-3-oxopropanal with O-(2,6-dichlorobenzyl)hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime ether linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime N-oxides.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The chlorinated aromatic rings can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the aromatic rings.

Major Products

Oxidation: Oxime N-oxides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The chlorinated aromatic rings may interact with hydrophobic pockets in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active analogs, enabling comparisons based on substituent effects, receptor selectivity, and physicochemical properties. Key analogs include CITCO, naphthyl-substituted oximes, and benzyloxy-phenyl derivatives.

CITCO (6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime)

- Structural Differences :

- Core Structure : CITCO contains an imidazo[2,1-b]thiazole ring fused to a carbaldehyde group, whereas the target compound features a simpler 3-oxopropanal backbone.

- Substituents : CITCO’s benzyl group is substituted with 3,4-dichloro groups, compared to the 2,6-dichloro substitution in the target compound.

- Biological Activity: CITCO is a well-characterized selective agonist of the human constitutive androstane receptor (CAR), a nuclear receptor regulating xenobiotic metabolism . The 3,4-dichlorobenzyl group in CITCO is critical for CAR binding specificity, while the 2,6-dichloro substitution in the target compound may alter receptor affinity due to steric and electronic differences .

3-(5-Bromo-6-methoxy-2-naphthyl)-2-methyl-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

- Structural Differences :

- Aromatic System : This analog replaces the 4-chlorophenyl group with a bromo-methoxy-naphthyl group, increasing hydrophobicity and steric bulk.

- Methyl Substitution : A methyl group at the 2-position of the propanal chain may enhance metabolic stability compared to the unsubstituted target compound.

- Physicochemical Properties :

3-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime

- Hypothetical Activity :

Data Table: Structural and Functional Comparison

Research Findings and Implications

Substituent Position and Receptor Selectivity

The position of chlorine atoms on the benzyl group significantly impacts biological activity. For instance, CITCO’s 3,4-dichloro substitution is optimal for CAR activation, whereas 2,6-dichloro substitution (as in the target compound) may hinder receptor binding due to steric clashes . This aligns with structure-activity relationship (SAR) studies showing that ortho-substitutions on aromatic rings often reduce ligand-receptor complementarity .

Physicochemical Properties

- Lipophilicity : The 2,6-dichlorobenzyl group in the target compound increases lipophilicity (logP ~4.2 estimated), which may enhance blood-brain barrier penetration compared to CITCO (logP ~3.8).

- Stability : Oximes are prone to hydrolysis, but the electron-withdrawing chlorine substituents could stabilize the oxime bond, prolonging half-life .

Biological Activity

3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

- Chemical Formula : CHClNO

- Molecular Weight : 356.64 g/mol

- CAS Number : 338976-75-3

Synthesis

The synthesis of this compound typically involves the reaction of 3-(4-chlorophenyl)-3-oxopropanal with O-(2,6-dichlorobenzyl)hydroxylamine. The reaction is conducted under controlled conditions using bases such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime ether linkage. The process may also include purification steps like recrystallization and chromatographic techniques to enhance yield and purity.

The biological activity of this compound is attributed to its structural features:

- Oxime Group : Capable of forming hydrogen bonds with biological macromolecules, influencing their functions.

- Chlorinated Aromatic Rings : These may interact with hydrophobic pockets within proteins, potentially altering their activity.

Antimicrobial Properties

Research has indicated that derivatives of 3-(4-halophenyl)-3-oxopropanal exhibit significant antibacterial activity. In particular, studies have shown that compounds related to this oxime demonstrate moderate to potent effects against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

For example, certain derivatives exhibited minimal inhibitory concentrations (MIC) less than 16 µg/ml against Staphylococcus aureus. Notably, some compounds showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), surpassing traditional antibiotics like Levofloxacin .

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| 7 | <16 | Staphylococcus aureus |

| 15 | <16 | MRSA |

| 16 | <16 | Pseudomonas aeruginosa |

Anticancer Activity

The compound is also under investigation for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is needed to elucidate these mechanisms and assess the compound's efficacy in vivo.

Case Studies

- Antibacterial Evaluation : A study focused on the synthesis and evaluation of various derivatives related to 3-(4-chlorophenyl)-3-oxopropanal demonstrated promising antibacterial properties. Compounds were tested against both Gram-positive and Gram-negative bacteria, revealing a structure-activity relationship that highlights the importance of substituents on the oxime for enhancing antibacterial efficacy .

- Anticancer Studies : Research involving structural analogs has shown that modifications to the oxime can lead to increased cytotoxicity against specific cancer cell lines. These findings suggest that further optimization could yield more effective anticancer agents derived from this framework .

Q & A

Q. What are the optimal synthetic routes for 3-(4-chlorophenyl)-3-oxopropanal O-(2,6-dichlorobenzyl)oxime, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves a multi-step process:

Ether linkage formation : React 2,6-dichlorobenzyl chloride with 4-hydroxybenzaldehyde under basic conditions (e.g., triethylamine in dichloromethane).

Oxime formation : Treat the intermediate aldehyde with hydroxylamine hydrochloride in ethanol, followed by O-benzylation using 2,6-dichlorobenzyl bromide.

Yield optimization strategies:

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3).

- Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol).

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

Methodological Answer: Key characterization methods:

- NMR :

- ¹H NMR (CDCl₃): δ 8.2–8.4 ppm (oxime proton), δ 7.2–7.8 ppm (aromatic protons).

- ¹³C NMR : Peaks at ~150 ppm (C=N oxime), ~190 ppm (ketone carbonyl).

- FT-IR : Bands at 1630–1670 cm⁻¹ (C=N), 1690–1710 cm⁻¹ (C=O).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 462.7 (calculated: 462.75).

Advanced Research Questions

Q. What molecular mechanisms underlie the compound’s reported antimicrobial activity, and how do structural modifications affect efficacy?

Methodological Answer: Proposed mechanisms:

- The oxime group chelates metal ions (e.g., Fe³⁺, Cu²⁺), disrupting microbial metalloenzymes.

- Chlorinated benzyl groups enhance lipophilicity, improving membrane penetration.

Structure-activity relationship (SAR) insights : - Substitution at the 2,6-dichlorobenzyl position increases activity against Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL).

- Replacing the oxime with an amine group reduces efficacy by >50%.

Q. How can contradictory data on anticancer activity between in vitro and in vivo models be resolved?

Methodological Answer: Contradictions may arise from:

- Bioavailability issues : Poor solubility (logP ~4.2) limits in vivo absorption.

- Metabolic instability : Oxime hydrolysis in hepatic microsomes reduces active compound levels.

Experimental strategies : - Use prodrug formulations (e.g., PEGylation) to enhance solubility.

- Conduct pharmacokinetic studies with LC-MS/MS to quantify metabolites.

- Compare activity in 3D tumor spheroids vs. monolayer cultures to better mimic in vivo conditions.

Q. What computational methods are suitable for predicting the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with CYP2C9 crystal structure (PDB ID: 1R9O) to predict binding poses.

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- ADMET prediction : Calculate toxicity parameters (e.g., hepatotoxicity risk) with SwissADME.

Comparative Analysis

Q. How does the bioactivity of this compound compare to structurally similar oxime derivatives?

Data-Driven Answer:

| Compound Modification | Antimicrobial Activity (MIC, µg/mL) | Anticancer IC₅₀ (MCF-7) | LogP | Source |

|---|---|---|---|---|

| 2,6-dichlorobenzyl oxime (target compound) | 8–16 (Gram+) | 12.5 µM | 4.2 | |

| 4-chlorobenzyl oxime analog | 32–64 (Gram+) | 25.8 µM | 3.8 | |

| 3,4-dichlorobenzyl oxime analog | 4–8 (Gram+) | 8.7 µM | 4.5 |

Key trends:

- Increased chlorine substitution correlates with lower MIC values.

- Bulkier substituents improve cytotoxicity but reduce solubility.

Experimental Design Challenges

Q. What are the key considerations for designing stability studies under physiological conditions?

Methodological Answer:

- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Light sensitivity : Store samples in amber vials; UV-Vis spectroscopy detects photodegradation products.

- Oxidative stress : Add 0.1% H₂O₂ to assess ROS-mediated degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.